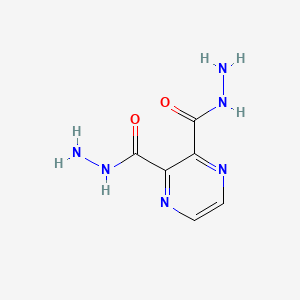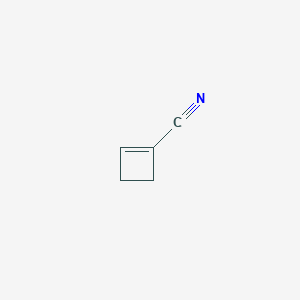
Cyclobutenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutenecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with cyanogen bromide under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclobutanone oxime, followed by dehydration to form the nitrile. This process is optimized for high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutenecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanecarboxylic acid.
Reduction: Reduction of the nitrile group can yield cyclobutylamine.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutane derivatives depending on the reagent used.
Applications De Recherche Scientifique
Cyclobutenecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclobutenecarbonitrile involves its interaction with various molecular targets. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new compounds with diverse biological and chemical properties .
Comparaison Avec Des Composés Similaires
Cyclobutenecarbonitrile can be compared with other nitrile derivatives such as:
Cyclopentanecarbonitrile: Similar structure but with a five-membered ring.
Cyclohexanecarbonitrile: Contains a six-membered ring, leading to different chemical properties.
Cyclopropanecarbonitrile: Smaller three-membered ring, resulting in higher ring strain and reactivity.
This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to its analogs.
Propriétés
Formule moléculaire |
C5H5N |
|---|---|
Poids moléculaire |
79.10 g/mol |
Nom IUPAC |
cyclobutene-1-carbonitrile |
InChI |
InChI=1S/C5H5N/c6-4-5-2-1-3-5/h2H,1,3H2 |
Clé InChI |
XKONTJWLWIJHHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
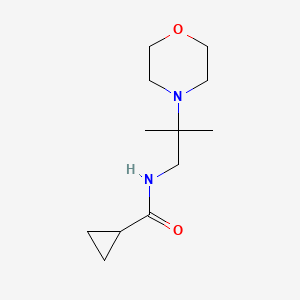
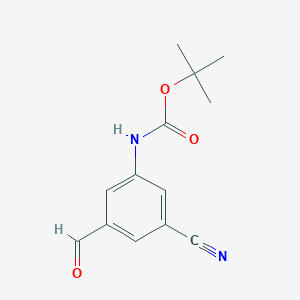

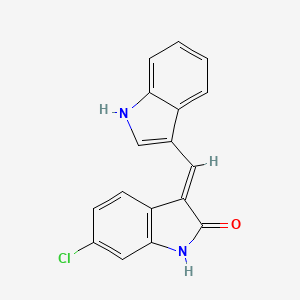

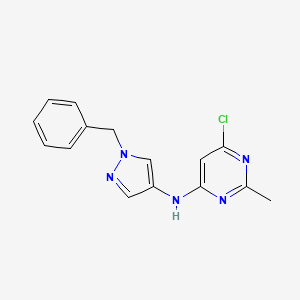
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)


